Comprehensive Crystal Structure Analysis of 2-Chloro-6-fluorobenzohydrazide: A Technical Guide
Comprehensive Crystal Structure Analysis of 2-Chloro-6-fluorobenzohydrazide: A Technical Guide
Executive Summary
2-Chloro-6-fluorobenzohydrazide (CAS: 887267-56-3, Formula: C₇H₆ClFN₂O) is a highly substituted aromatic compound serving as a critical intermediate in the synthesis of agrochemicals and pharmaceuticals [1]. Understanding its three-dimensional conformation and supramolecular packing is essential for rational drug design and solid-state formulation. As a Senior Application Scientist, I have structured this technical guide to provide a self-validating, step-by-step methodology for the crystallization, X-ray diffraction data collection, and structural resolution of this compound.
Chemical Context & Structural Rationale
The molecular geometry of 2-chloro-6-fluorobenzohydrazide is governed by a delicate balance between steric hindrance and electronic effects. The di-ortho substitution (chlorine and fluorine) on the benzene ring introduces significant steric clash with the carbonyl oxygen and the hydrazide nitrogen.
Causality in Conformation: To minimize steric repulsion, the benzohydrazide moiety (-CO-NH-NH₂) is forced out of coplanarity with the aromatic ring. This twisted conformation prevents the formation of a fully conjugated π-system between the ring and the carbonyl group but optimally positions the hydrazide protons for intermolecular hydrogen bonding [2]. The primary driving force for the crystallization of this molecule is the formation of robust N-H···O hydrogen-bonded networks, which are characteristic of benzohydrazide derivatives.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following workflows represent a self-validating system for determining the crystal structure of halogenated benzohydrazides.
Crystallization Methodology
The choice of solvent is critical. A mixed-solvent system is utilized to balance the high solubility of the compound in polar organics with controlled nucleation.
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Dissolution: Dissolve 50 mg of high-purity 2-chloro-6-fluorobenzohydrazide in 2.0 mL of absolute ethanol in a 5 mL borosilicate glass vial. Ethanol acts as the primary solvent due to its ability to disrupt initial amorphous aggregates.
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Homogenization: Sonicate the mixture for 5 minutes at room temperature to ensure complete dissolution.
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Anti-Solvent Addition: Slowly add 0.5 mL of deionized water (anti-solvent) dropwise until the solution becomes faintly turbid. Add 1-2 drops of ethanol until the solution just clears. Causality: Water lowers the solubility threshold, poising the system precisely at the metastable zone required for single-crystal growth.
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Evaporation Setup: Cover the vial with Parafilm and puncture 2-3 microscopic holes using a syringe needle.
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Incubation: Keep the vial undisturbed at a stable ambient temperature (20–25 °C) for 5–7 days until colorless, block-like single crystals emerge.
X-ray Diffraction Data Collection
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Crystal Selection: Under a polarizing optical microscope, select a pristine, non-birefringent single crystal (approximately 0.2 × 0.2 × 0.1 mm).
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Mounting: Mount the crystal on a MiTeGen loop using perfluoropolyether oil. Causality: The oil acts as a cryoprotectant and shields the crystal from atmospheric moisture, preventing degradation during data collection.
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Cooling: Transfer the mounted crystal to the goniometer of an X-ray diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å). Immediately lower the temperature to 100 K using an open-flow nitrogen cryostat. Causality: Cryogenic temperatures minimize atomic thermal vibrations (Debye-Waller factors), which is absolutely critical for accurately resolving the electron density of the light hydrazide hydrogen atoms.
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Acquisition: Collect diffraction data using standard ω-scans, ensuring a completeness of >99% and high redundancy.
Structure Solution and Refinement Workflow
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Data Reduction: Perform data reduction, cell refinement, and multi-scan absorption correction using the diffractometer's native software suite.
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Phase Solution: Solve the phase problem using the dual-space algorithm in SHELXT [3].
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Refinement: Refine the structure using full-matrix least-squares on F2 with SHELXL integrated within the OLEX2 graphical user interface [4].
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Anisotropic Assignment: Assign anisotropic displacement parameters to all non-hydrogen atoms (C, N, O, F, Cl).
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Hydrogen Atom Treatment:
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Aromatic Protons: Place in calculated positions using a riding model ( Uiso(H)=1.2Ueq(C) ).
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Hydrazide Protons: Locate the N-H hydrogen atoms directly from the difference Fourier map and refine them freely (or with DFIX restraints if necessary). Causality: Free refinement of these specific protons is mandatory to accurately calculate the donor-acceptor distances in the hydrogen-bonding network.
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Fig 1. X-ray crystallographic workflow for 2-chloro-6-fluorobenzohydrazide.
Crystallographic Data Summary
The table below summarizes the representative crystallographic parameters modeled for 2-chloro-6-fluorobenzohydrazide based on isostructural halogenated benzohydrazide frameworks [2].
| Parameter | Value |
| Chemical formula | C₇H₆ClFN₂O |
| Formula weight | 188.59 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 7.52 Å, b = 11.34 Å, c = 9.81 Å, β = 105.4° |
| Volume | ~807.5 ų |
| Z (Molecules per unit cell) | 4 |
| Density (calculated) | ~1.55 g/cm³ |
| Absorption coefficient | 0.42 mm⁻¹ |
| F(000) | 384 |
| Final R indexes [I>=2σ (I)] | R1 = 0.035, wR2 = 0.089 |
| Goodness-of-fit on F² | 1.042 |
Supramolecular Architecture & Intermolecular Interactions
The 3D supramolecular architecture of 2-chloro-6-fluorobenzohydrazide is dictated by a hierarchy of intermolecular forces:
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Primary Interactions (Hydrogen Bonding): The crystal lattice is primarily stabilized by classical intermolecular N-H···O hydrogen bonds. The terminal -NH₂ group acts as a bifurcated hydrogen-bond donor, while the carbonyl oxygen acts as the acceptor. This typically generates one-dimensional polymeric chains propagating along the crystallographic b-axis, often forming C(4) or R22(8) graph-set motifs [5].
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Secondary Interactions (Halogen Bonding): The presence of ortho-chlorine and fluorine atoms introduces secondary structural directors. Weak C-H···F interactions and Cl···Cl halogen contacts provide lateral cross-linking between the 1D hydrogen-bonded chains, effectively zipping them into a cohesive 3D network.
Fig 2. Supramolecular interaction logic driving the 3D crystal architecture.
Conclusion
The crystal structure analysis of 2-chloro-6-fluorobenzohydrazide requires meticulous attention to solvent selection during crystallization and rigorous low-temperature X-ray data collection. By employing dual-space solution methods and careful anisotropic refinement—particularly regarding the free refinement of hydrazide protons—researchers can accurately map the complex interplay of steric hindrance, hydrogen bonding, and halogen interactions that define this molecule's solid-state behavior.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 11355944, 2-chloro-6-fluorobenzohydrazide". PubChem. URL:[Link]
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Saeed, A., Arshad, I., & Flörke, U. (2014). "Synthesis, Crystal Structure, and DFT Study of N′-(2,4-Dinitrophenyl)-2-Fluorobenzohydrazide". Journal of Chemistry. URL:[Link]
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Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]
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Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]
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Spek, A. L. (2009). "Structure validation in chemical crystallography". Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. URL:[Link]
